CP-376395 is a potent and selective antagonist of the corticotropin-releasing factor receptor type 1 (CRF1R) [, , ]. CRF1R belongs to the class B G protein-coupled receptors (GPCRs) [, , , ] and plays a crucial role in mediating stress responses in the central nervous system [, , , , , , ]. CP-376395 has been instrumental in investigating the role of CRF1R in various physiological and behavioral processes, including stress, anxiety, depression, addiction, and pain [, , , , , , , , , , , , , , , , , , , , , ].
CP 376395 is a chemical compound categorized as a selective antagonist of the corticotropin-releasing factor receptor type 1 (CRF1 receptor). It is primarily investigated for its potential therapeutic applications in treating stress-related disorders and anxiety. The compound is identified by its CAS number 175140-00-8 and has a molecular weight of approximately 326.5 g/mol.
CP 376395 is derived from research focused on developing small-molecule antagonists targeting the CRF1 receptor, which plays a crucial role in the body’s response to stress. The compound belongs to a class of pharmacological agents designed to modulate neuroendocrine responses associated with stress and anxiety disorders .
The synthesis of CP 376395 involves a multi-step process that includes the formation of a pyridinamine core followed by various functional group modifications. The general synthetic route can be summarized as follows:
The reactions typically utilize solvents such as dimethyl sulfoxide (DMSO) and may require catalysts to optimize yields and purity .
The chemical structure of CP 376395 can be represented as follows:
Data regarding its molecular structure can be accessed through databases such as PubChem, which provides detailed information about its chemical properties .
CP 376395 undergoes several notable chemical reactions:
The outcomes of these reactions depend significantly on the reagents and conditions employed during synthesis .
The mechanism of action for CP 376395 primarily involves antagonism at the CRF1 receptor. Binding studies indicate that CP 376395 has a high affinity for this receptor, with an inhibition constant (K_i) value around 7.5 nM, demonstrating its potency in blocking CRF signaling pathways associated with stress responses. This action is crucial for mitigating anxiety and other stress-related conditions .
These properties are essential for determining suitable formulations for pharmaceutical applications .
CP 376395 is primarily studied for its potential applications in:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: